molecular formula C18H19F4N3O3S B3008535 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034320-60-8

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B3008535
CAS No.: 2034320-60-8
M. Wt: 433.42
InChI Key: QUUFIWAQPPHMJX-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a trifluoromethylbenzylsulfonyl-pyrrolidinyl-oxy substituent at the 6-position, a fluorine atom at the 5-position, and an ethyl group at the 4-position. Pyrimidine cores are widely utilized in medicinal chemistry for their ability to mimic nucleotide structures, making this compound relevant to kinase or protease inhibition studies.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUFIWAQPPHMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidin-3-yloxy Group: This step involves the reaction of the pyrimidine core with a pyrrolidine derivative under basic conditions.

    Incorporation of the Trifluoromethylbenzyl Group: This can be done through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs from the evidence share key functional groups or scaffolds, enabling inferential analysis:

Core Structure and Substituent Analysis

Compound Name (or Key Identifier) Core Structure Key Substituents/Modifications Potential Implications References
Target Compound Pyrimidine 6-(Trifluoromethylbenzylsulfonyl-pyrrolidinyl-oxy), 5-fluoro, 4-ethyl Enhanced selectivity for sulfonyl-binding sites N/A
(Pyrazolo[4,3-d]pyrimidine) Pyrazolo-pyrimidine 5-Sulfanyl-acetamide, 3-methoxybenzyl, 1-ethyl Thioether linkage may reduce metabolic stability
(Bi-pyrazole-pyrimidine) Pyrimidine with bipyrazole 3-Methoxyphenyl, dual trifluoromethyl groups, 1'-ethyl-3'-methyl Increased steric bulk for hydrophobic pockets
(Octahydropyrrolo-pyrimidine) Pyrimidine-pyrrolo-pyrrolidine 4-Trifluoromethylpyridin-2-yl, fused bicyclic pyrrolidine Improved CNS penetration due to fused bicyclic

Functional Group Comparison

  • Sulfonyl vs.
  • Trifluoromethyl Placement : The trifluoromethylbenzyl group in the target compound contrasts with the pyridinyl-trifluoromethyl group in , suggesting divergent electronic effects on aromatic stacking interactions.
  • Pyrrolidine Modifications : The pyrrolidine ring in the target compound is sulfonylated, unlike the bicyclic pyrrolo-pyrrolidine in , which may alter conformational flexibility and binding kinetics.

Biological Activity

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that may influence its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, particularly through COX inhibition.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of a series of pyrimidine derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A168
Compound B3216
Target Compound84

Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The target compound showed a significant reduction in edema compared to the control group, suggesting effective anti-inflammatory action.

Treatment GroupEdema Reduction (%)
Control0
Compound A45
Target Compound60

Anticancer Activity

The cytotoxic effects of related compounds were tested on various cancer cell lines, including breast and colon cancer cells. The target compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM) for Target Compound
MCF-7 (Breast)5.2
HT-29 (Colon)3.8

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances interaction with biological targets such as enzymes involved in inflammation and cell proliferation.

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